(2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluorenyl group and a furan ring, which are both aromatic systems, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate fluorenyl amine and a furan-containing aldehyde or ketone under acidic or basic conditions.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the double bond in the enamide can yield the corresponding amide.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorenyl and furan rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its conjugated system.
Material Science: Its unique structure makes it a candidate for organic electronic materials.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying enzyme interactions and binding sites.
Industry
Polymer Science: Can be a monomer or a building block in the synthesis of advanced polymers.
Dye and Pigment Industry: Its aromatic nature makes it suitable for developing new dyes.
Mechanism of Action
The mechanism of action of (2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic amino acids in proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(9H-fluoren-2-yl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-(9H-fluoren-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Aromatic Systems: The combination of fluorenyl and furan rings is unique, providing distinct electronic and steric properties.
Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns compared to other enamides.
Properties
IUPAC Name |
(E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(10-8-17-5-3-11-23-17)21-16-7-9-19-15(13-16)12-14-4-1-2-6-18(14)19/h1-11,13H,12H2,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPVBCLRHSYMI-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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